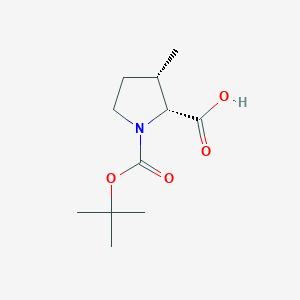

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrrolidine and Boc anhydride.

Protection of Amino Group: The amino group of 3-methylpyrrolidine is protected using Boc anhydride in the presence of a base like triethylamine. This step forms the Boc-protected intermediate.

Carboxylation: The Boc-protected intermediate undergoes carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the creation of various pharmaceuticals and fine chemicals due to its unique structural properties. The Boc (tert-butoxycarbonyl) protecting group enhances its stability during synthetic transformations, making it an ideal intermediate for further modifications.

Biological Research

Enzyme Mechanism Studies

In biological research, (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is employed to investigate enzyme mechanisms and protein-ligand interactions. Its structural features enable it to interact with specific enzymes and receptors, facilitating studies on metabolic pathways and biochemical reactions .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential antitumor properties. For instance, studies have shown that similar pyrrolidine derivatives can inhibit tumor growth in vitro and in vivo models. The compound's ability to modulate enzyme activities related to cancer progression makes it a candidate for further exploration in anticancer drug development .

Medicinal Chemistry

Drug Synthesis Intermediate

The compound is an essential intermediate in the synthesis of various bioactive molecules. Its derivatives have been explored for their therapeutic potential against diseases such as hypertension and cancer. The structural modifications facilitated by the Boc group allow for the development of novel therapeutic agents .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions contributes to the synthesis of high-value products across various sectors.

Wirkmechanismus

The mechanism of action of (2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid: Lacks the Boc-protecting group, making it more reactive.

(2S,3R)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid: An enantiomer with different stereochemistry, leading to different biological activity.

(2R,3S)-1-Boc-3-ethyl-pyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group, affecting its reactivity and interactions.

Uniqueness

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc-protecting group. This combination allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(2R,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. This article reviews the compound's biological activity, mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The Boc group stabilizes the amine functionality, making it a useful intermediate in peptide synthesis and other organic transformations.

The biological activity of this compound is largely dependent on the removal of the Boc protecting group, which exposes the free amine. This free amine can participate in various biochemical pathways by:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access.

- Receptor Modulation : It may interact with specific receptors, influencing downstream signaling pathways.

1. Drug Development

This compound is utilized as a building block for synthesizing bioactive molecules. Its derivatives have shown potential in various therapeutic areas:

2. Peptide Synthesis

The compound serves as a precursor for peptide-based probes and inhibitors used in biological studies. Its ability to form stable peptide bonds makes it valuable in synthesizing complex peptides.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of pyrrolidine derivatives, including those derived from this compound. The derivatives were tested against FaDu hypopharyngeal tumor cells and showed enhanced cytotoxicity compared to standard treatments like bleomycin. The research highlighted the importance of structural modifications for improving efficacy .

Case Study 2: Alzheimer’s Disease Treatment

Research indicated that certain derivatives of this compound exhibited dual inhibition of cholinesterase enzymes and targeted beta-secretase involved in amyloid plaque formation. This multi-target approach is promising for developing effective treatments for Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by several factors:

- Substituents on the Pyrrolidine Ring : Variations in substituents can alter binding affinity and selectivity for biological targets.

- Chirality : The stereochemistry plays a crucial role in determining the pharmacological profile of the compound.

Eigenschaften

IUPAC Name |

(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXAVWDHOQFJAH-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.